molecular formula C20H15F2N5O2 B2802810 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide CAS No. 899738-27-3

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide

Katalognummer B2802810
CAS-Nummer: 899738-27-3
Molekulargewicht: 395.37
InChI-Schlüssel: CQZZJRFTMOXWFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl core, which is substituted at the 1-position by a 3,4-dimethylphenyl group and at the N-position by a 3,4-difluorobenzamide group.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. The pyrazolopyrimidine core could potentially undergo various substitution reactions . The amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the amide group could influence its solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their anticancer activity. Studies demonstrate that these compounds exhibit significant antitumor activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and others. The mechanism of action often involves inhibiting cell growth or inducing apoptosis in cancer cells. For example, a derivative displayed potent inhibitory activity with an IC50 of 11 µM against the MCF-7 cell line, indicating its potential as a therapeutic agent in cancer treatment (Abdellatif et al., 2014).

Antimicrobial and Anti-inflammatory Properties

Novel pyrazolo[3,4-d]pyrimidines derivatives have also been explored for their antimicrobial and anti-inflammatory properties. These compounds have shown activity against a range of bacterial and fungal pathogens, suggesting their potential use in treating infectious diseases. Additionally, some derivatives exhibit anti-inflammatory properties, which could be beneficial in developing new anti-inflammatory drugs (Rahmouni et al., 2016).

Enzyme Inhibition

Research into pyrazolo[3,4-d]pyrimidin derivatives has also included their role as enzyme inhibitors. These compounds have been studied for their ability to inhibit specific enzymes involved in disease progression, such as 5-lipoxygenase, which plays a role in inflammation and asthma. The structure-activity relationship (SAR) analysis provides insights into the molecular features necessary for enzyme inhibition, guiding the design of more effective therapeutic agents (Rahmouni et al., 2016).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Zukünftige Richtungen

The study of pyrazolopyrimidine derivatives is an active area of research, particularly in the development of new therapeutic agents . This compound, with its unique substitution pattern, could be of interest in these studies .

Eigenschaften

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2/c1-11-3-5-14(7-12(11)2)27-18-15(9-24-27)20(29)26(10-23-18)25-19(28)13-4-6-16(21)17(22)8-13/h3-10H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZZJRFTMOXWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.